![molecular formula C12H6Cl2IN3 B6322653 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine CAS No. 1095708-36-3](/img/structure/B6322653.png)

6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

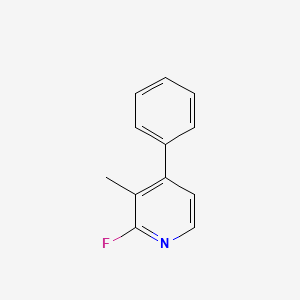

“6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine” is a chemical compound with the formula C12H7Cl2N3 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

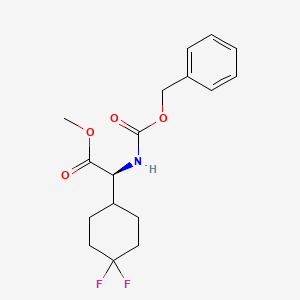

The synthesis of this compound from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringClc1ccc2nc(cn2n1)-c3ccccc3 . The IUPAC Standard InChI is InChI=1S/C12H7Cl2N3/c13-11-6-7-12-14-10(8-16(12)15-11)9-4-2-1-3-5-9/h1-8H . Chemical Reactions Analysis

The compound is part of the imidazopyridine family, which is one of the important fused bicyclic 5–6 heterocycles . The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.03 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用

Inhibition of IL-17A for Autoimmune Diseases

This compound has been identified as a potential inhibitor of interleukin-17A (IL-17A) , a cytokine that plays a significant role in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis . By inhibiting IL-17A, it could serve as a novel treatment option, offering an alternative to biologics that target the same pathway.

Development of Fluorescent Organic Compounds

The imidazo[1,2-b]pyridazine scaffold is known for its optical properties, particularly in the development of stable light-emitting organic compounds . This compound could be utilized in creating highly fluorescent materials for applications in bioimaging and organic electronics.

Scaffold-Hopping in Medicinal Chemistry

In medicinal chemistry, scaffold-hopping is a strategy used to improve the properties of a ‘hit’ compound. The core structure of 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine can be modified to explore structure-activity relationships for the development of new therapeutic agents .

Research Chemical for Biological Studies

As a research chemical, this compound can be used in various biological studies to understand the interaction of small molecules with biological targets. It serves as a tool compound for probing biological pathways and identifying potential therapeutic targets .

Psoriasis and Psoriatic Arthritis Treatment

The compound’s role as an IL-17A inhibitor makes it a promising candidate for the treatment of psoriasis and psoriatic arthritis. It could provide efficacy comparable to anti-IL-17A antibodies and may overcome the issue of anti-drug antibodies that reduce the efficacy of biologic treatments over time .

Multiple Sclerosis Therapy

Multiple sclerosis (MS) is another area where the inhibition of IL-17A could be beneficial. The compound could contribute to the development of orally administered treatments for MS, providing a new avenue for managing this chronic autoimmune disease .

Anti-Inflammatory Applications

Given its potential role in modulating the immune response, this compound may have broader applications in treating inflammatory conditions. Its ability to inhibit a key pro-inflammatory cytokine could be leveraged in the development of new anti-inflammatory drugs .

Organic Synthesis and Chemical Biology

In the field of organic synthesis and chemical biology, this compound can be used as a building block for synthesizing a wide range of novel heterocyclic compounds. Its reactivity and structural features make it a valuable starting material for chemical synthesis .

作用機序

Target of Action

The primary target of 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is the interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R) . IL-17A plays a key role in chronic inflammation and is a major driver of tissue damage .

Mode of Action

The compound interacts with IL-17A, inhibiting its activity . This inhibition disrupts the signaling through the IL-17R, reducing the pro-inflammatory response

Biochemical Pathways

The IL-23/IL-17 axis is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound disrupts this axis, reducing inflammation and tissue damage . This can lead to improvements in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

Pharmacokinetics

It is mentioned that small molecule il-17a inhibitors may provide efficacy comparable to anti-il-17a antibodies for psoriasis .

Result of Action

The inhibition of IL-17A by the compound leads to a reduction in inflammation and tissue damage . This can result in improved symptoms in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

6-chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2IN3/c13-8-3-1-7(2-4-8)11-12(15)18-10(16-11)6-5-9(14)17-18/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNBMHRNHWNNOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C(=N2)C=CC(=N3)Cl)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)